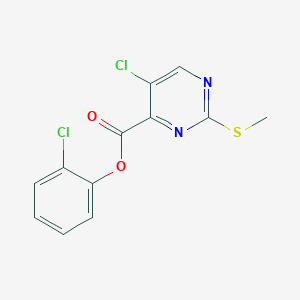

2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine-based compound featuring a 2-chlorophenyl ester group at the 4-position and a methylsulfanyl (SCH₃) substituent at the 2-position of the pyrimidine ring. The molecular formula is C₁₃H₉Cl₂N₂O₂S, with a molecular weight of 340.2 g/mol. Its structure combines electron-withdrawing (chloro) and electron-donating (methylsulfanyl) groups, which influence its reactivity and interaction with biological targets .

Properties

IUPAC Name |

(2-chlorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWLNZNIWMLWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of phenylpyrimidine derivatives, followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorophenyl and chloropyrimidine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of pyrimidines, such as this compound, possess antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for related compounds have been reported to range from 15.62 to 31.25 μmol/L against MRSA strains.

- Anticancer Properties : The antiproliferative effects of 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate have been evaluated in various cancer cell lines. Compounds in this class have demonstrated significant activity with GI50 values (the concentration needed to inhibit cell growth by 50%) as low as 38 nM in certain studies. The mechanism of action may involve the inhibition of specific metabolic pathways essential for cancer cell proliferation.

Therapeutic Applications

The potential applications of this compound in drug discovery are vast:

- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, it could be developed into new antimicrobial treatments.

- Cancer Therapy : Its antiproliferative properties position it as a promising candidate for cancer therapeutics, particularly in targeting specific cancer types that exhibit sensitivity to pyrimidine derivatives.

- Neurological Disorders : Preliminary studies suggest that similar compounds may interact with neurological pathways, indicating potential applications in treating neurodegenerative diseases .

Table: Summary of Biological Activities

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related pyrimidine derivatives | GI50 values ranging from 31 nM to 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Research Insights

- A study conducted by highlighted the antimicrobial efficacy of various pyrimidine derivatives, demonstrating that structural modifications can enhance activity against resistant strains.

- Another investigation focused on the antiproliferative effects against different cancer cell lines, revealing that specific substitutions on the pyrimidine ring could lead to improved potency.

- Further research is ongoing to explore the neurological implications of similar compounds, potentially expanding their therapeutic scope beyond infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and chloropyrimidine groups can bind to active sites, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.

Comparison with Similar Compounds

4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 898648-56-1)

- Structural Differences : The phenyl ester group is substituted with 4-chloro-3,5-dimethyl groups instead of 2-chlorophenyl.

- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂S.

- Key Properties: Increased steric bulk due to the dimethyl substitution. The para-chloro and dimethyl groups may enhance lipophilicity compared to the target compound. Potential applications in drug design where bulkier substituents improve target binding or metabolic stability .

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)

- Structural Differences : The ester group is ethyl instead of phenyl, and a 2-chlorophenylsulfanyl substituent is present at the 4-position of the pyrimidine ring.

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂S₂.

- Key Properties: The ethyl ester reduces molecular weight and may improve solubility in polar solvents. Applications in agrochemicals due to enhanced hydrolytic stability .

m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate (CAS 264233-05-8)

- Structural Differences : The ester is m-tolyl (meta-methylphenyl), and the methylsulfanyl group is replaced with ethylsulfonyl (SO₂C₂H₅).

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S.

- m-Tolyl substitution may reduce steric hindrance compared to ortho-chlorophenyl, improving binding to flat protein surfaces. Used in high-throughput screening for GPCR-targeted therapies .

SBI-115 (Mtolyl 5-Chloro-2-[Ethylsulfonyl] Pyrimidine-4-Carboxylate)

- Key Properties :

Tabulated Comparison of Key Features

Research Findings and Implications

- Electronic Effects : Replacement of methylsulfanyl (SCH₃) with ethylsulfonyl (SO₂C₂H₅) significantly alters electron density on the pyrimidine ring, impacting binding to enzymatic active sites .

- Solubility and Bioavailability : Ethyl and m-tolyl esters generally improve water solubility, whereas bulky substituted phenyl groups enhance membrane permeability .

Biological Activity

2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has gained attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

- Molecular Formula : C10H8Cl2N2O2S

- Molecular Weight : 277.15 g/mol

- IUPAC Name : 2-chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Antimicrobial Activity

Research indicates that compounds with pyrimidine structures exhibit significant antimicrobial properties. For example, derivatives similar to 2-chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.3 µg/mL |

| 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | E. coli | 0.4 µg/mL |

Studies have demonstrated that the presence of chloro and methylsulfanyl groups enhances the compound's efficacy against these pathogens, potentially due to increased lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively investigated. The compound has exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.

The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer cell proliferation, along with inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic processes:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 16.00 |

| α-Amylase | Non-competitive | 1.80 |

| β-Glucosidase | Competitive | 5.18 |

The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrimidine derivatives found that those with methylsulfanyl substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the use of similar structures for drug development .

- Cytotoxicity Against Cancer Cells : In vitro studies on lung and colon cancer cells showed that treatment with pyrimidine derivatives resulted in significant reductions in cell viability, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.